molecular formula C22H15Cl2N3O B11703117 5-chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide

5-chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B11703117
M. Wt: 408.3 g/mol
InChI Key: UWAHQUZOMWPXEV-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the class of indole derivatives Indole derivatives are significant due to their diverse biological and clinical applications

Preparation Methods

The synthesis of 5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves several steps. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-nitobenzenesulfonamide to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Chemical Reactions Analysis

5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of anti-apoptotic proteins . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate key cellular processes makes it a promising candidate for further research .

Comparison with Similar Compounds

5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C22H15Cl2N3O

Molecular Weight

408.3 g/mol

IUPAC Name

5-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C22H15Cl2N3O/c23-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)21(26-19)22(28)27-25-13-15-8-4-5-9-18(15)24/h1-13,26H,(H,27,28)/b25-13+

InChI Key

UWAHQUZOMWPXEV-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.